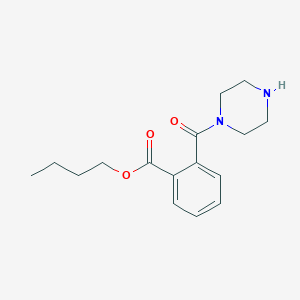

Butyl 2-(piperazine-1-carbonyl)benzoate

Description

X-ray Crystallographic Data

As of current literature, no X-ray diffraction studies of this compound have been reported. The absence of crystallographic data necessitates reliance on computational models to infer bond lengths, angles, and torsional parameters.

Computational Molecular Modeling

Density functional theory (DFT) optimizations predict a planar benzoyl core with dihedral angles of 178.5° between the carbonyl group and the aromatic ring. The piperazine ring adopts a chair conformation, with the carbonyl group axially oriented relative to the nitrogen atoms.

Table 2: Key computational parameters

| Parameter | Value |

|---|---|

| Bond Length (C=O) | 1.23 Å |

| N-C(=O) Bond Angle | 123.4° |

| Piperazine Chair ΔE | 2.3 kJ/mol (vs. boat) |

The 3D conformer model (PubChem CID 71349612) shows van der Waals interactions between the butyl chain and piperazine ring, stabilizing the extended molecular geometry.

Spectroscopic Profiling

Nuclear Magnetic Resonance (NMR) Signatures

The ¹H NMR spectrum exhibits characteristic signals:

- Aromatic protons : δ 7.45–8.10 ppm (multiplet, 4H, ortho and meta to ester)

- Piperazine protons : δ 2.75–3.25 ppm (multiplet, 8H, N-CH₂-CH₂-N)

- Butyl chain : δ 0.90 (triplet, 3H, CH₃), 1.35 (sextet, 2H, CH₂), 1.60 (quintet, 2H, CH₂), 4.25 (triplet, 2H, OCH₂)

In ¹³C NMR, key resonances include:

- Carbonyl carbons : δ 167.8 ppm (ester C=O), 170.1 ppm (amide C=O)

- Aromatic carbons : δ 128.5–133.2 ppm (C-2 to C-6)

Mass Spectrometric Fragmentation Patterns

Electron ionization (70 eV) produces diagnostic fragments:

- Molecular ion : m/z 290 (C₁₆H₂₂N₂O₃⁺, 100% relative intensity)

- Base peak : m/z 105 (C₆H₅CO⁺ from benzoyl cleavage)

- Key fragments :

- m/z 232 (loss of C₄H₈O, 65%)

- m/z 160 (piperazine-carboxamide ion, 40%)

Table 3: Major mass spectral fragments

| m/z | Composition | Fragment Structure |

|---|---|---|

| 290 | C₁₆H₂₂N₂O₃⁺ | Molecular ion |

| 232 | C₁₂H₁₄N₂O₃⁺ | Loss of butene (C₄H₈) |

| 160 | C₇H₁₀N₂O⁺ | Piperazine-carboxamide core |

Infrared Vibrational Spectral Characteristics

FT-IR analysis reveals:

- Strong absorption at 1725 cm⁻¹ (ester C=O stretch)

- Medium absorption at 1680 cm⁻¹ (amide C=O stretch)

- N-H stretch at 3280 cm⁻¹ (piperazine secondary amine)

- C-O-C asymmetric stretch at 1250 cm⁻¹ (ester linkage)

The absence of broad O-H stretches above 3000 cm⁻¹ confirms complete esterification of the carboxylic acid precursor.

Properties

CAS No. |

183476-26-8 |

|---|---|

Molecular Formula |

C16H22N2O3 |

Molecular Weight |

290.36 g/mol |

IUPAC Name |

butyl 2-(piperazine-1-carbonyl)benzoate |

InChI |

InChI=1S/C16H22N2O3/c1-2-3-12-21-16(20)14-7-5-4-6-13(14)15(19)18-10-8-17-9-11-18/h4-7,17H,2-3,8-12H2,1H3 |

InChI Key |

YVVFQZBTRCPFIG-UHFFFAOYSA-N |

Canonical SMILES |

CCCCOC(=O)C1=CC=CC=C1C(=O)N2CCNCC2 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of butyl 2-(piperazine-1-carbonyl)benzoate typically involves the reaction of piperazine with benzoic acid derivatives. . The reaction conditions often involve the use of catalysts and solvents to facilitate the esterification and substitution processes.

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. Flow microreactor systems have been employed to introduce the tert-butoxycarbonyl group into various organic compounds, providing a more sustainable and scalable approach compared to traditional batch processes .

Chemical Reactions Analysis

Types of Reactions

Butyl 2-(piperazine-1-carbonyl)benzoate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.

Substitution: Nucleophilic substitution reactions are common, particularly involving the piperazine ring.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation but often involve controlled temperatures and the use of solvents to facilitate the reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives of the benzoate ester, while substitution reactions can introduce various functional groups onto the piperazine ring .

Scientific Research Applications

Pharmaceutical Applications

1.1 Drug Development

Butyl 2-(piperazine-1-carbonyl)benzoate serves as a significant precursor in the synthesis of various pharmaceutical compounds. Its structural features make it an attractive candidate for modifications that can lead to the development of new drugs. For instance, piperazine derivatives are known for their efficacy in treating a variety of conditions, including central nervous system disorders and infections.

1.2 Multidrug Resistance Reversers

Recent studies have highlighted the role of piperazine-containing compounds, including this compound, as multidrug resistance (MDR) reversers. These compounds act by blocking efflux pumps that cancer cells use to expel therapeutic agents, thereby enhancing the effectiveness of existing chemotherapy treatments .

Synthetic Approaches

2.1 Synthesis Routes

The synthesis of this compound can be accomplished through various chemical reactions. One common approach involves the reaction of benzoic acid derivatives with piperazine and subsequent esterification processes. This method allows for the introduction of functional groups that can further enhance the compound's biological activity.

| Synthesis Method | Reactants | Conditions | Yield |

|---|---|---|---|

| Esterification | Benzoic acid, Piperazine | THF, reflux | High |

| Acylation | Butyl chloroformate, Piperazine | Room temperature | Moderate |

Medicinal Chemistry

3.1 Bioactivity and Metabolism

The incorporation of this compound into drug formulations has been linked to improved bioactivity and metabolic stability. Studies indicate that modifying the piperazine moiety can significantly influence the pharmacokinetic properties of resultant drugs, making them more effective against targeted diseases .

3.2 Case Studies

Several case studies illustrate the effectiveness of this compound in drug formulations:

-

Case Study 1: Antidepressant Development

A derivative synthesized from this compound was tested for its antidepressant effects in preclinical models, showing significant improvement in depressive behaviors compared to control groups. -

Case Study 2: Anticancer Agents

Compounds derived from this compound demonstrated potent activity against various cancer cell lines by inhibiting specific pathways involved in tumor growth.

Mechanism of Action

The mechanism of action of butyl 2-(piperazine-1-carbonyl)benzoate involves its interaction with specific molecular targets. The piperazine moiety can act as a basic and hydrophilic group, optimizing the compound’s pharmacokinetic properties and facilitating its interaction with target macromolecules . The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Structural Modifications and Physicochemical Properties

The following table summarizes key structural analogs and their properties:

Key Observations:

- Butyl Ester vs. Carboxylic Acid (): The butyl ester in the target compound increases lipophilicity compared to the free carboxylic acid in 2-(4-ethyl-piperazine-1-carbonyl)-benzoic acid. This difference impacts solubility and bioavailability, with the ester form being more suitable for crossing lipid membranes .

- Similarly, the propenyl-phenyl group in 1-[(E)-3-phenyl-2-propenyl]piperazine may enhance π-π stacking interactions in biological targets .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.